molecular formula C20H17N3OS B2840130 N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide CAS No. 1797268-83-7

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide

Cat. No.: B2840130
CAS No.: 1797268-83-7
M. Wt: 347.44
InChI Key: BCLNBGQWRBLFIK-UHFFFAOYSA-N
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Description

“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is complex, with a pyrazine ring fused to an imidazole ring . This structure is commonly found in medicinal chemistry leads and drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been proposed in the literature, including the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction .

Scientific Research Applications

Imaging Probes

Imidazo[1,2-a]pyridine derivatives, including those structurally related to N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide, have been explored for their potential as imaging probes. For instance, substituted imidazo[1,2-α]pyridines have shown high affinity and selectivity as ligands for Peripheral Benzodiazepine Receptors (PBR), which could be labeled for potential study of PBR in vivo using SPECT imaging technologies (Katsifis et al., 2000).

Antitumor Activity

Several derivatives have been synthesized and evaluated for their antitumor activity. For example, novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have exhibited excellent anticancer activity against various cell lines, highlighting the role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment in antitumor activity (Chena et al., 2022).

Gastric Antisecretory and Cytoprotective Properties

Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds are not histamine (H2) receptor antagonists nor prostaglandin analogues but exhibit both gastric antisecretory and cytoprotective properties. The mechanism may involve inhibition of the H+/K+-ATPase enzyme, with SCH 28080 being selected for further development (Kaminski et al., 1985).

Fluorescent Probes for Mercury Ion

The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which include efficient fluorescent probes for mercury ions. This highlights the utility of imidazo[1,2-a]pyridine derivatives in environmental and analytical chemistry (Shao et al., 2011).

Synthesis and Structural Analysis

Further structural analysis and synthesis of derivatives, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, have provided insights into the molecular structure, hydrogen bonding, π–π stacking, and the Van der Waals forces stabilizing these compounds. Such detailed structural analysis supports the ongoing development of imidazo[1,2-a]pyridine-based pharmaceuticals and materials (Chen et al., 2021).

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNBGQWRBLFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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